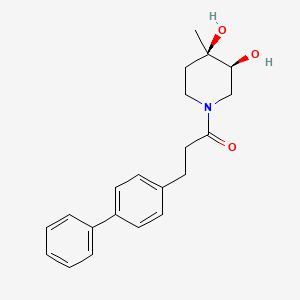
N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide" is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis and properties are extensively studied to understand its molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The compound is synthesized through a process involving the condensation of 4-bromobenzaldehyde and sulfadiazine, resulting in a product characterized by FTIR, UV-Vis, and NMR spectroscopy (Sowrirajan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectra (FT-IR, FT-Raman), NMR (1H, 13C), and computational studies (DFT, HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG), provides insights into the molecule's geometry, electronic properties, and stability. Molecular docking studies have been conducted to explore its potential biological activities (Sowrirajan et al., 2022).
Chemical Reactions and Properties
The compound exhibits reactivity characteristic of its functional groups, involved in various chemical reactions. Its synthesis and the properties of its derivatives have been explored, with particular interest in its interactions with biological molecules and potential antifungal activities (Mu et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic characteristics, have been determined through X-ray crystallography and various spectroscopic techniques. These studies reveal the compound's solid-state structure and provide a basis for understanding its interactions at the molecular level (Tunç et al., 2012).
Chemical Properties Analysis
Chemical property analysis focuses on the compound's reactivity, including its behavior in different chemical reactions, stability under various conditions, and interactions with other molecules. Theoretical investigations, such as DFT studies, help predict its reactivity and potential applications in designing new materials or drugs (Govindarasu et al., 2015).
Scientific Research Applications
Photovoltaic Applications
Soluble polyimides, related in structure to the query compound, have been investigated for their photovoltaic properties, demonstrating the potential of similar compounds in solar energy conversion. The sensitization of these materials with small molecules like Rhodamine 6G and [6,6]-phenyl-C61-butyric-acid-methyl-ester (PCBM) has been shown to enhance their photoconductive properties, indicating a promising area of application for similar compounds in photovoltaic devices (Mühlbacher et al., 2001).
Spectroscopic and Theoretical Analysis
Compounds with structural similarities have undergone comprehensive spectroscopic and theoretical analyses, including FT-IR, FT-Raman, NMR, UV–Visible, and molecular docking studies. These analyses contribute to understanding the molecular geometry, vibrational frequencies, and potential biological activities. Such studies indicate the scientific interest in the detailed characterization of similar compounds, which could extend to N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide for its unique properties (Raja et al., 2017).
Antimicrobial and Antituberculosis Activity
Derivatives of related structures have been synthesized and tested for antimicrobial and antituberculosis activity. This research avenue suggests the potential of N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide and similar compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (Yurttaş et al., 2015).
Antioxidant and Anticholinergic Activities
Research on bromophenol derivatives, including those with pyrrolidin-2-one structures, has demonstrated significant antioxidant and anticholinergic activities. These findings highlight the potential of similar compounds in therapeutic applications, particularly for conditions where oxidative stress and cholinergic imbalance are implicated (Rezai et al., 2018).
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O/c25-20-13-11-17(12-14-20)16-26-29-24(30)23-27-21(18-7-3-1-4-8-18)15-22(28-23)19-9-5-2-6-10-19/h1-16H,(H,29,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPPWPQVCMINQ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)


![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)